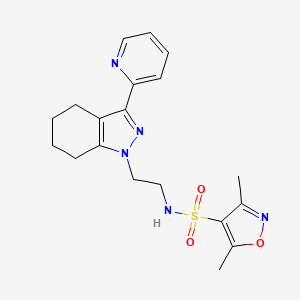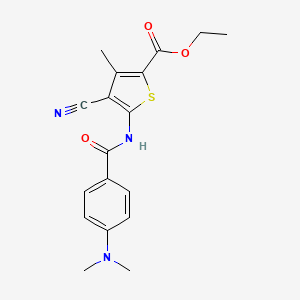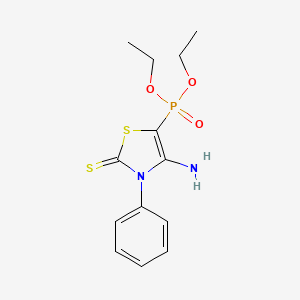![molecular formula C21H17ClN4O2 B2700839 4-chloro-N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899985-42-3](/img/structure/B2700839.png)
4-chloro-N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-chloro-N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide” belongs to the class of pyrazolopyridines, which are heterocyclic compounds containing a pyrazole ring fused to a pyridine ring . Pyrazolopyridines have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolopyridine core, with various substituents attached to it. These include a chloro group, a methoxyphenyl group, a methyl group, and a phenyl group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the chloro group might undergo nucleophilic substitution reactions, while the amide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar groups like the amide and methoxy groups would increase its polarity .Applications De Recherche Scientifique
Hybrid Catalysts in Medicinal Chemistry
Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been extensively investigated for their applications in synthesizing pyranopyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Such scaffolds have wide applicability, highlighting the importance of hybrid catalysts in the development of lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).
Optoelectronic Materials from Functionalized Quinazolines and Pyrimidines
The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. These materials are used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The synthesis and application of quinazoline derivatives for optoelectronic purposes have been extensively researched, indicating a potential avenue for the application of similarly structured compounds (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Synthesis of Pyrazole Heterocycles in Medicinal Chemistry
Pyrazole moiety plays a crucial role in many biologically active compounds, serving as an interesting template for combinatorial and medicinal chemistry. Pyrazole derivatives are extensively used as synthons in organic synthesis and possess widespread biological activities, such as anticancer, analgesic, anti-inflammatory, and antimicrobial properties. The success of pyrazole COX-2 inhibitors highlights the importance of these heterocycles in medicinal chemistry, suggesting a similar potential for research applications of related compounds (Dar & Shamsuzzaman, 2015).
Chlorogenic Acid (CGA) in Pharmacological Research
Chlorogenic Acid (CGA) is highlighted for its various biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. CGA's wide range of therapeutic roles and its speculation to modulate lipid and glucose metabolism suggest a potential research application for compounds with antioxidant properties or those involved in metabolic regulation (Naveed et al., 2018).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-N-(2-methoxyphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-13-18-19(22)15(21(27)24-16-10-6-7-11-17(16)28-2)12-23-20(18)26(25-13)14-8-4-3-5-9-14/h3-12H,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLGPXJDFKTWNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC=CC=C3OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(4-Chlorophenoxy)ethoxy]methyl}oxirane](/img/structure/B2700756.png)



![(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(morpholino)methanone](/img/structure/B2700763.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2700768.png)

![N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2700771.png)


![Methyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2700774.png)
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone oxalate](/img/structure/B2700775.png)
![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-methyl-5-(methylsulfanyl)benzamide](/img/structure/B2700779.png)